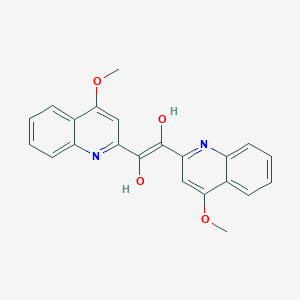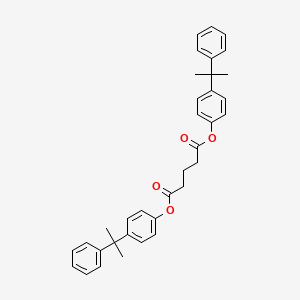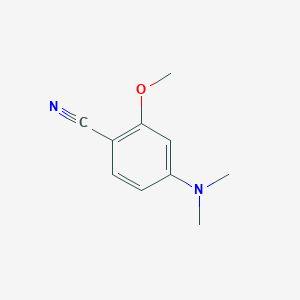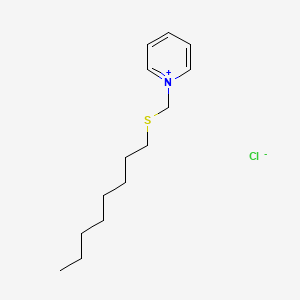
Cyclodeca-1,3,6,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodeca-1,3,6,8-tetraene is a cyclic hydrocarbon with a unique structure characterized by alternating double bonds within a ten-membered ring. This compound is of significant interest in organic chemistry due to its conjugated system and potential aromaticity. it does not exhibit aromaticity due to ring strain and non-planar conformation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodeca-1,3,6,8-tetraene can be synthesized through various methods. One notable method involves the reaction of cyclodeca-1,2,5,8-tetraene with mercuric salts in solvents of varying nucleophilicity. This reaction leads to the formation of oxymercuration products, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Most production methods are confined to laboratory settings and involve precise control of reaction conditions to ensure the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodeca-1,3,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include mercuric salts for oxymercuration, peroxy acids for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions include tricyclo[4.4.0.02’,4]deca-5,8-diene, epoxides, and other substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cyclodeca-1,3,6,8-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated systems and ring strain.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of cyclodeca-1,3,6,8-tetraene involves its ability to undergo various chemical transformations due to its conjugated system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxymercuration reactions, the compound forms a mercurinium ion intermediate, which undergoes further transformations to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another cyclic hydrocarbon with alternating double bonds, but with eight carbon atoms.
Cyclodecapentaene: A ten-membered ring with five double bonds, which also does not exhibit aromaticity due to ring strain
Uniqueness
Cyclodeca-1,3,6,8-tetraene is unique due to its specific arrangement of double bonds and the resulting chemical properties. Its non-aromatic nature despite having a conjugated system makes it an interesting subject for studying the effects of ring strain and conformation on chemical reactivity .
Eigenschaften
CAS-Nummer |
71836-02-7 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
cyclodeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H,5-6H2 |
InChI-Schlüssel |
FSMQAFVXDFWYLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CCC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)






